(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrolidine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-hydroxybenzo[d][1,3]dioxole with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In the context of its anti-cancer properties, it is believed to initiate apoptosis (programmed cell death) by disrupting mitochondrial function and inducing oxidative stress. The compound may also interact with tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Piperylin: A compound with a similar benzodioxole structure but different functional groups.
Piperanine: Another benzodioxole derivative with a piperidine moiety.
Pancratistatin: A natural product with potent anti-cancer activity, synthesized using (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone as an intermediate.
Uniqueness
This compound stands out due to its dual functional groups, which confer unique reactivity and versatility in synthetic applications. Its ability to serve as an intermediate in the synthesis of biologically active compounds, such as Pancratistatin, highlights its significance in medicinal chemistry.
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
(4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13NO4/c14-10-8(12(15)13-5-1-2-6-13)3-4-9-11(10)17-7-16-9/h3-4,14H,1-2,5-7H2 |
InChI Key |
FYBQMWBMMRJJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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